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molecular formula C5HCl2N3S B8580439 5,6-dichloroThiazolo[4,5-b]pyrazine

5,6-dichloroThiazolo[4,5-b]pyrazine

Cat. No. B8580439
M. Wt: 206.05 g/mol
InChI Key: IIBKVHMVAIFESG-UHFFFAOYSA-N
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Patent
US04075207

Procedure details

To 100 ml. of triethyl orthoformate was added 9.8 g (0.05 mole) of 2-amino-5,6-dichloro-3-mercaptopyrazine. The whole was heated to boiling under reflux for 20 hours, cooled to room temperature and filtered, washed with petroleum-ether and dried to give 7.7 g. (75% yield) of the desired product, m.p. 124°-5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-5,6-dichloro-3-mercaptopyrazine
Quantity
9.8 g
Type
reactant
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH:1](OCC)(OCC)OCC.[NH2:11][C:12]1[C:17]([SH:18])=[N:16][C:15]([Cl:19])=[C:14]([Cl:20])[N:13]=1>>[Cl:20][C:14]1[N:13]=[C:12]2[N:11]=[CH:1][S:18][C:17]2=[N:16][C:15]=1[Cl:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
2-amino-5,6-dichloro-3-mercaptopyrazine
Quantity
9.8 g
Type
reactant
Smiles
NC1=NC(=C(N=C1S)Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The whole was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with petroleum-ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 7.7 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=C2C(=N1)N=CS2)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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